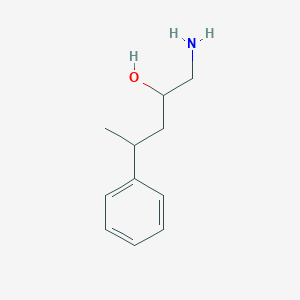

1-Amino-4-phenylpentan-2-ol

Description

1-Amino-4-phenylpentan-2-ol is a chiral amino-alcohol characterized by a pentan-2-ol backbone substituted with an amino group (-NH₂) at position 1 and a phenyl group (-C₆H₅) at position 4. Its molecular formula is C₁₁H₁₇NO, with a molecular weight of 179.26 g/mol.

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

1-amino-4-phenylpentan-2-ol |

InChI |

InChI=1S/C11H17NO/c1-9(7-11(13)8-12)10-5-3-2-4-6-10/h2-6,9,11,13H,7-8,12H2,1H3 |

InChI Key |

OTKJTESBMDVVEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(CN)O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-4-phenylpentan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-phenylbutanal with ammonia and a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amino alcohol.

Another method involves the use of Grignard reagents. For instance, the reaction of phenylmagnesium bromide with 4-penten-2-one followed by hydrolysis yields this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products. Continuous flow reactors and automated systems are often employed to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-phenylpentan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

Oxidation: Formation of 1-amino-4-phenylpentan-2-one or 1-amino-4-phenylpentanal

Reduction: Formation of 1-amino-4-phenylpentane

Substitution: Formation of 1-amino-4-phenylpentyl chloride or bromide

Scientific Research Applications

1-Amino-4-phenylpentan-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential role in biochemical pathways and as a building block for biologically active compounds.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fine chemicals, agrochemicals, and specialty materials.

Mechanism of Action

The mechanism of action of 1-amino-4-phenylpentan-2-ol depends on its specific application. In biochemical pathways, it may interact with enzymes and receptors, influencing various cellular processes. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in nucleophilic and electrophilic reactions, making it a versatile molecule in both synthetic and biological contexts.

Comparison with Similar Compounds

4-Methyl-1-phenylpentan-2-ol

- Molecular Formula : C₁₂H₁₈O

- Structure : Features a hydroxyl (-OH) group at position 2, a phenyl group at position 1, and a methyl (-CH₃) group at position 4 .

- Key Differences: Replaces the amino group with a methyl, reducing basicity and hydrogen-bonding capacity. Increased hydrophobicity due to the methyl group.

- Applications : Likely used in fragrance or polymer industries due to its alcohol functionality, though specific data are unavailable.

(2S)-2-Amino-4-methylpentan-1-ol

- Molecular Formula: C₆H₁₅NO

- Structure: A shorter carbon chain with an amino group at position 2 and a methyl group at position 4 .

- Key Differences: Shorter chain length reduces steric bulk compared to 1-Amino-4-phenylpentan-2-ol. Lacks aromaticity, altering solubility and interaction with aromatic systems.

- Applications: Potential use in asymmetric synthesis or as a chiral building block in pharmaceuticals.

4-Phenylphenol

- Molecular Formula : C₁₂H₁₀O

- Structure: Contains a phenolic (-OH) group attached to a biphenyl system .

- Key Differences: Phenolic group is acidic (pKa ~10) versus the alcohol (pKa ~16–18) in this compound. Lacks the amino group, limiting its utility in reactions requiring nucleophilic amines.

- Applications: Used as a disinfectant or preservative, with notable safety concerns (skin/eye irritation) .

2-Amino-4-phenylphenol

- Molecular Formula: C₁₂H₁₁NO

- Structure: Features both amino and phenolic groups on a biphenyl scaffold .

- Key Differences: Dual functional groups enable diverse reactivity (e.g., acid-base and redox properties). Higher polarity compared to this compound due to the phenolic -OH.

- Safety: Requires stringent handling protocols, similar to other phenolic compounds .

1-Amino-2-(4-phenylmethoxyphenyl)propan-2-ol

- Molecular Formula: C₁₆H₁₉NO₂

- Structure: Contains a benzyloxy (-OCH₂C₆H₅) group and amino-alcohol motif .

- Benzyloxy group may confer stability against oxidation.

- Handling : First-aid measures for inhalation or skin contact are critical .

Comparative Data Table

Biological Activity

1-Amino-4-phenylpentan-2-ol, also known as a phenyl-substituted amino alcohol, has garnered interest in various biological applications due to its unique structural properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C11H17NO

Molecular Weight : 181.26 g/mol

IUPAC Name : this compound

Canonical SMILES : CC(CC(C1=CC=CC=C1)N)O

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to act as a modulator of neurotransmitter systems, particularly those involving serotonin and norepinephrine. This modulation can influence mood and cognitive functions, making it a candidate for treating psychiatric disorders.

Biological Activity Overview

-

Neurotransmitter Modulation

- The compound has been shown to enhance the release of serotonin and norepinephrine in certain neuronal pathways, which may contribute to its antidepressant-like effects.

-

Antioxidant Properties

- Research indicates that this compound exhibits significant antioxidant activity, potentially protecting cells from oxidative stress and related damage.

-

Anti-inflammatory Effects

- Studies suggest that this compound can reduce the production of pro-inflammatory cytokines, indicating its potential use in inflammatory conditions.

Table 1: Summary of Biological Activities

Case Studies

-

Case Study on Antidepressant Effects

- A study conducted on animal models demonstrated that administration of this compound resulted in significant improvements in depressive-like behaviors, as measured by the forced swim test (FST). The compound's ability to enhance serotonin levels was identified as a key mechanism behind these effects.

-

Oxidative Stress Study

- In vitro studies showed that this compound effectively reduced levels of reactive oxygen species (ROS) in cultured neuronal cells. This suggests its potential role as a neuroprotective agent against oxidative damage.

-

Inflammation Model

- In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with this compound led to a significant decrease in tumor necrosis factor-alpha (TNF-α) levels, indicating its anti-inflammatory properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.